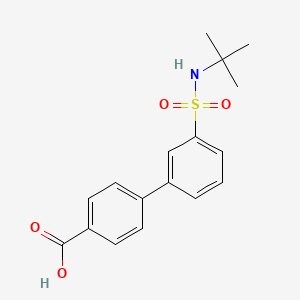![molecular formula C17H17NO4S B6369901 3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261951-37-4](/img/structure/B6369901.png)
3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, or 3-PBA, is a highly versatile organic compound used in a variety of scientific research applications. It is a white, odorless crystalline solid with a molecular weight of 290.36 g/mol and a melting point of 152-157°C. 3-PBA is a strong acid, with a pKa of 2.5, and is soluble in water and most organic solvents.
Wirkmechanismus
3-PBA acts as an acid catalyst in organic reactions, by protonating the electrophilic centers of the reactants, which facilitates the formation of the desired product. It is also used as a reagent in the determination of the enantiomeric purity of chiral compounds, as it reacts with the chiral centers of the compounds and forms a diastereomeric adduct.
Biochemical and Physiological Effects
3-PBA has been shown to have no adverse biochemical or physiological effects, and is considered to be a safe and non-toxic compound.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 3-PBA in laboratory experiments are its low cost, its high purity (95%), and its ability to act as an acid catalyst in organic reactions. One of the main limitations is its relatively low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of 3-PBA in scientific research. These include its use as a reagent in the synthesis of novel peptides and peptidomimetics, its use as a chiral catalyst in asymmetric synthesis, and its use in the synthesis of other biologically active molecules. Additionally, further research could be done to explore the potential of 3-PBA as a catalyst in other types of organic reactions.
Synthesemethoden
3-PBA is synthesized in a three-step process starting with the reaction of p-toluenesulfonyl chloride and 3-amino-2-methylpyridine in aqueous sodium hydroxide. The resulting product is then reacted with benzoyl chloride in aqueous sodium hydroxide to form the desired 3-PBA. The final step is the purification of the 3-PBA by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
3-PBA is widely used in a variety of scientific research applications, including in the synthesis of biologically active molecules, as an acid catalyst in organic reactions, and as a reagent for the determination of the enantiomeric purity of chiral compounds. It is also used in the synthesis of peptides, peptidomimetics, and other biologically active molecules.
Eigenschaften
IUPAC Name |
3-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-17(20)15-7-3-5-13(11-15)14-6-4-8-16(12-14)23(21,22)18-9-1-2-10-18/h3-8,11-12H,1-2,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXSJBFQLPUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683421 |
Source


|
| Record name | 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-37-4 |
Source


|
| Record name | 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369857.png)
![2-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369869.png)

![4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369876.png)



![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)
